molecular formula C23H27NO7 B11447558 3-Ethyl 6-methyl 4-(4-hydroxy-3-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

3-Ethyl 6-methyl 4-(4-hydroxy-3-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Cat. No.: B11447558
M. Wt: 429.5 g/mol
InChI Key: DWADMOHZQICJOL-UHFFFAOYSA-N
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Description

3-Ethyl 6-methyl 4-(4-hydroxy-3-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound belonging to the class of hexahydroquinolines. This compound is characterized by its unique structure, which includes multiple functional groups such as ester, ketone, and phenol. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl 6-methyl 4-(4-hydroxy-3-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate typically involves a multi-step process. One common method includes the following steps:

    Condensation Reaction: The initial step involves the condensation of ethyl acetoacetate with an aromatic aldehyde, such as 4-hydroxy-3-methoxybenzaldehyde, in the presence of a base like piperidine.

    Cyclization: The resulting intermediate undergoes cyclization to form the hexahydroquinoline core structure.

    Esterification: The final step involves esterification of the carboxyl groups using an alcohol, such as ethanol, in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl 6-methyl 4-(4-hydroxy-3-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as sodium hydroxide or other strong bases.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of substituted phenols.

Scientific Research Applications

3-Ethyl 6-methyl 4-(4-hydroxy-3-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethyl 6-methyl 4-(4-hydroxy-3-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The phenolic hydroxyl group can scavenge free radicals, thereby protecting cells from oxidative damage.

    Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.

    Anti-inflammatory Activity: It can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

    Anticancer Activity: The compound can induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl 6-methyl 4-(4-hydroxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
  • 3-Ethyl 6-methyl 4-(3-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Uniqueness

3-Ethyl 6-methyl 4-(4-hydroxy-3-methoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is unique due to the presence of both hydroxyl and methoxy groups on the aromatic ring, which can enhance its biological activity and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C23H27NO7

Molecular Weight

429.5 g/mol

IUPAC Name

3-O-ethyl 6-O-methyl 4-(4-hydroxy-3-methoxyphenyl)-2,7-dimethyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate

InChI

InChI=1S/C23H27NO7/c1-6-31-23(28)18-12(3)24-14-9-11(2)17(22(27)30-5)21(26)20(14)19(18)13-7-8-15(25)16(10-13)29-4/h7-8,10-11,17,19,24-25H,6,9H2,1-5H3

InChI Key

DWADMOHZQICJOL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)O)OC)C(=O)C(C(C2)C)C(=O)OC)C

Origin of Product

United States

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